![molecular formula C16H30O3 B12528910 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate CAS No. 676532-45-9](/img/structure/B12528910.png)
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is an organic compound with the molecular formula C16H28O3 It is known for its unique structural features, which include a butanoate ester linked to a dimethylhexenyl group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of 3,5-dimethylhex-3-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving esters and ethers.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate exerts its effects involves interactions with various molecular targets. The ester and ether functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl cyclopropanecarboxylate
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl acetate
Uniqueness
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is unique due to its specific ester linkage to butanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
676532-45-9 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
[2-(3,5-dimethylhex-3-en-2-yloxy)-2-methylpropyl] butanoate |
InChI |
InChI=1S/C16H30O3/c1-8-9-15(17)18-11-16(6,7)19-14(5)13(4)10-12(2)3/h10,12,14H,8-9,11H2,1-7H3 |
InChI Key |
YBZUVSSDABMOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)(C)OC(C)C(=CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


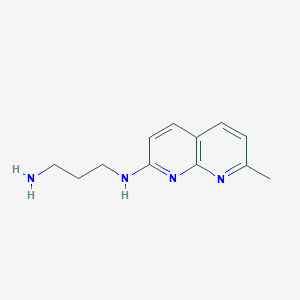
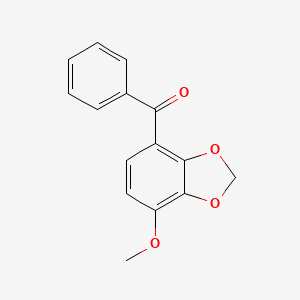
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
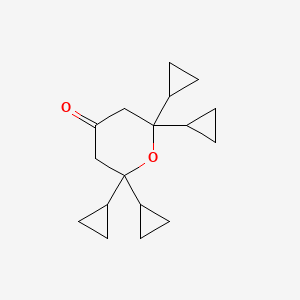
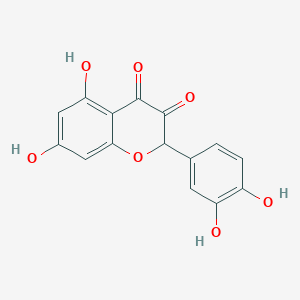
![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
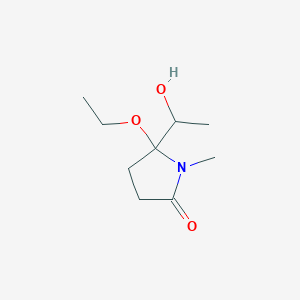
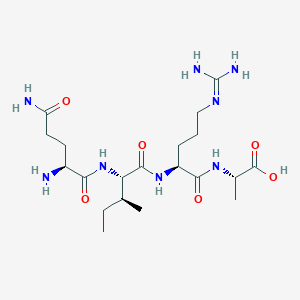
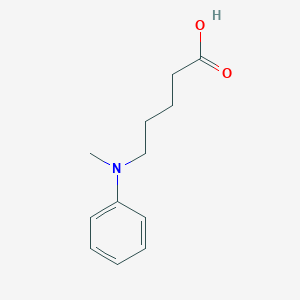
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
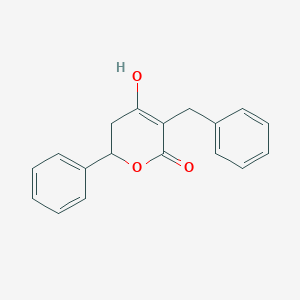
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
